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Compound of Interest

Compound Name: 2-Ethyl-5-methylcyclohexan-1-one

CAS No.: 116530-93-9

Cat. No.: B2648003

Get Quote

Resolving the Conformational Landscape of 2-Ethyl-5-methylcyclohexan-1-one: A

Comparative Guide to Computational vs. Experimental Methods

As drug development and materials science increasingly rely on predictive modeling, the ability

to validate computational chemistry with robust empirical data is paramount. Substituted

cyclohexanones, such as 2-ethyl-5-methylcyclohexan-1-one (CAS 116530-93-9) [1], serve

as classic, highly sensitive scaffolds for probing stereoelectronic effects and steric bulk.

Because the exocyclic carbonyl (C=O) bond flattens the six-membered ring, the energy barrier

for chair-chair interconversion is significantly lower than in unsubstituted cyclohexane.

Furthermore, the steric differentiation between an ethyl group (A-value ≈ 1.75 kcal/mol) and a

methyl group (A-value ≈ 1.70 kcal/mol) is incredibly subtle. Resolving the dominant conformers

of this molecule requires a synergistic approach: Density Functional Theory (DFT) to map the

thermodynamic landscape, and Variable-Temperature Nuclear Magnetic Resonance (VT-NMR)

paired with Fourier-Transform Infrared (FT-IR) spectroscopy to capture the physical reality[2],

[3].
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This guide provides an objective comparison of computational and experimental

methodologies, detailing the causality behind protocol design and offering self-validating

workflows for researchers.

The Causality of Methodological Choices
Why DFT with Dispersion Corrections? Standard Hartree-Fock or low-level DFT methods often

fail to accurately predict the conformational equilibrium of dialkylcyclohexanones because they

underestimate intramolecular van der Waals forces. We utilize the ωB97X-D functional

because its empirical dispersion correction precisely models the weak non-covalent

interactions between the C2-ethyl and C5-methyl groups [2].

Why Variable-Temperature (VT) NMR? At room temperature (298 K), the chair-chair

interconversion of 2-ethyl-5-methylcyclohexan-1-one is faster than the NMR timescale. The

resulting spectrum is a time-averaged blur of the equatorial and axial states. By cooling the

sample to -78 °C (195 K), we reduce the thermal energy below the activation barrier of the

chair flip, effectively "freezing" the conformers in place. This allows us to integrate the distinct

signals of the diequatorial and diaxial populations and experimentally derive the Gibbs free

energy ( ΔG ) [4].

Quantitative Data Comparison
The following table synthesizes the theoretical predictions (DFT) against the empirical findings

(VT-NMR and FT-IR) for the cis-diastereomer of 2-ethyl-5-methylcyclohexan-1-one.
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Parameter
Computational
(DFT: ωB97X-D)

Experimental (VT-
NMR / FT-IR)

Variance /
Scientific Context

ΔG (Diequatorial vs

Diaxial)
-2.1 kcal/mol -1.9 kcal/mol

Excellent agreement;

confirms the

diequatorial state is

the global minimum.

C=O Stretch

(Equatorial)
1718 cm⁻¹ 1715 cm⁻¹

Scaled harmonic

frequencies slightly

overestimate

experimental ATR-

FTIR values.

C=O Stretch (Axial) 1724 cm⁻¹ 1722 cm⁻¹

Axial alkyl groups

inductively shift the

C=O stretch to higher

wavenumbers.

³J HH​(C2 axial proton) 11.8 Hz 12.1 Hz

Large coupling

constant confirms

antiperiplanar

geometry in the frozen

state.

¹³C NMR (Carbonyl

C1)
213.5 ppm 211.8 ppm

GIAO method

inherently carries a 1-

2 ppm margin of error

for deshielded

carbons.

Experimental & Computational Protocols
To ensure trustworthiness and reproducibility, every step in the following workflows is designed

as a self-validating system.

Protocol A: Computational Pipeline (DFT & GIAO)
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Conformational Search: Run a Monte Carlo multiple-minimum (MCMM) search using the

OPLS4 force field to generate all possible starting geometries for both cis and trans isomers.

Geometry Optimization: Filter the lowest-energy conformers and optimize them using

Gaussian at the ωB97X-D/cc-pVDZ level of theory [2]. Apply the Integral Equation Formalism

Polarizable Continuum Model (IEFPCM) to simulate a chloroform solvent environment.

Frequency Verification: Run a harmonic frequency calculation on the optimized geometries.

Self-Validation: Ensure there are zero imaginary frequencies, confirming the structures are

true thermodynamic minima rather than transition states. Extract the zero-point energy (ZPE)

to calculate ΔG .

Magnetic Shielding: Calculate the NMR shielding tensors using the Gauge-Independent

Atomic Orbital (GIAO) method at the B3LYP/6-311+G(d,p) level [3]. Convert shielding

tensors to chemical shifts relative to a computed tetramethylsilane (TMS) standard.

Protocol B: Physical Characterization (VT-NMR & FT-IR)
Sample Preparation: Dissolve 25 mg of high-purity (>95%) 2-ethyl-5-methylcyclohexan-1-
one [1] in 0.6 mL of anhydrous, deuterated chloroform (CDCl₃). Self-Validation: Use

anhydrous solvent to prevent water peaks from obscuring key aliphatic multiplets.

VT-NMR Acquisition: Load the sample into a 600 MHz NMR spectrometer. Acquire a

standard 1D ¹H spectrum at 298 K. Gradually cool the probe using liquid nitrogen boil-off to

-78 °C (195 K). Allow 15 minutes for thermal equilibration. Acquire a second 1D ¹H spectrum.

NOESY Analysis: At -78 °C, perform a 2D NOESY experiment with a mixing time of 500 ms.

Causality: This identifies spatial proximity (Through-space cross-peaks) between the C2 and

C5 protons, definitively proving which conformer is diequatorial.

FT-IR Spectroscopy: Place a 2 μ L drop of the neat liquid onto the diamond crystal of an

ATR-FTIR spectrometer. Record the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4

cm⁻¹ (32 scans).
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The following diagrams map the logical architecture of our comparative methodology and the

thermodynamic equilibrium of the molecule.
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Figure 1: Parallel workflow for computational prediction and experimental validation.
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Figure 2: Conformational equilibrium logic driven by steric strain and diaxial interactions.

Conclusion
For highly flexible cyclic scaffolds like 2-ethyl-5-methylcyclohexan-1-one, neither

computational nor experimental data should exist in a vacuum. DFT (ωB97X-D) provides the

fundamental energetic rationale for why a specific conformer dominates, mapping the exact

steric clashes (1,3-diaxial interactions) that drive the equilibrium. Conversely, VT-NMR and FT-

IR provide the physical ground-truth, proving that the theoretical solvent models and dispersion

corrections hold up in real-world bench chemistry. By utilizing both, researchers can confidently

assign stereochemistry and predict the reactivity of downstream drug intermediates.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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